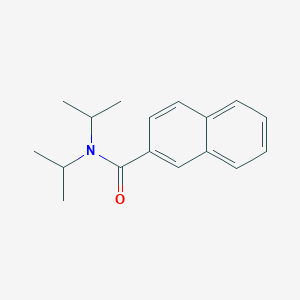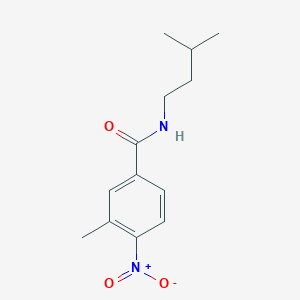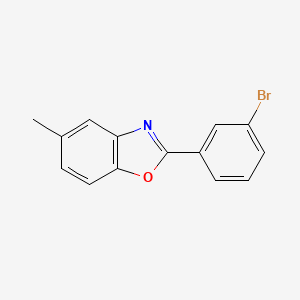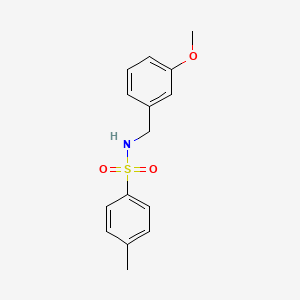
N,N-diisopropyl-2-naphthamide
Vue d'ensemble
Description
N,N-diisopropyl-2-naphthamide (DIPN) is a synthetic compound that is widely used in scientific research. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. DIPN is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. It has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
1. Atropisomeric Applications
N,N-Diisopropyl-2-naphthamide is involved in the study and synthesis of atropisomers. Atropisomers are stereoisomers arising due to restricted rotation around a bond. For instance, the addition of lithiated N,N-dialkyl-l-naphthamides to aldehydes leads to the formation of stable atropisomers (Bowles, Clayden, & Tomkinson, 1995). Additionally, kinetic resolution under Sharpless asymmetric dihydroxylation conditions has been used to synthesize enantioenriched atropisomeric N,N-diisopropyl-1-naphthamides with oxygenated functionalities (Dai, Zhang, & Zhang, 2004).
2. Crystal Structure Analysis
The crystal structure of N,N-diisopropyl-1-naphthamide has been determined, revealing the orientation of the amide group relative to the naphthalene unit. This is significant for understanding the molecular conformation and potential interactions (Bond, Clayden, & Wheatley, 2001).
3. Application in Asymmetric Reactions
N,N-Diisopropyl-2-naphthamide derivatives have been used as ligands in asymmetric Heck reactions. This showcases their utility in catalyzing reactions that produce optically active products, which is crucial in the pharmaceutical industry (Dai, Yeung, & Wang, 2004).
4. Role in Supramolecular Chemistry
Naphthalene diimide (NDI) derivatives, including N,N-diisopropyl variants, have been studied for their photophysical, thermal-activated conductivity, and electron transport properties. These properties are significant in the development of materials for organic electronics and potential biomedical applications (Kumari et al., 2020).
5. Enantiomeric Applications
The study of 2-substituted N,N-diisopropyl-1-naphthamides has led to the resolution and determination of the absolute stereochemistry of enantiomerically pure atropisomers. Such studies are essential for the development of asymmetric synthesis methods, which are widely used in pharmaceuticals and agrochemicals (Dai, Yeung, Chow, & Williams, 2001).
Propriétés
IUPAC Name |
N,N-di(propan-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12(2)18(13(3)4)17(19)16-10-9-14-7-5-6-8-15(14)11-16/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBZJOFTXFFNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(1-methylethyl)-2-naphthalenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)


![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)




![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)